(1-Oxoheptyl)ferrocene
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Overview
Description
(1-Oxoheptyl)ferrocene is an organometallic compound that features a ferrocene core with a heptyl group attached to one of the cyclopentadienyl rings through a carbonyl group. This compound is known for its unique structural and electronic properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxoheptyl)ferrocene typically involves the reaction of ferrocene with heptanal in the presence of a catalyst. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the carbonyl group of heptanal reacts with the cyclopentadienyl ring of ferrocene. Common catalysts used in this reaction include aluminum chloride or boron trifluoride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ferrocene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Oxoheptyl)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the cyclopentadienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like acyl chlorides or alkyl halides in the presence of Lewis acids are used.
Major Products
Oxidation: Formation of ferrocenium ions.
Reduction: Formation of (1-Hydroxyheptyl)ferrocene.
Substitution: Formation of various substituted ferrocenes depending on the electrophile used.
Scientific Research Applications
(1-Oxoheptyl)ferrocene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: Studied for its potential use in bioorganometallic chemistry and as a probe for studying biological systems.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the development of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism of action of (1-Oxoheptyl)ferrocene involves its interaction with molecular targets through its ferrocene core and the heptyl group. The ferrocene core can undergo redox reactions, which play a crucial role in its biological and catalytic activities. The carbonyl group can form hydrogen bonds and interact with various biomolecules, enhancing its reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1-Oxohexyl)ferrocene
- (1-Oxooctyl)ferrocene
- (1-Oxodecyl)ferrocene
Uniqueness
(1-Oxoheptyl)ferrocene is unique due to its specific heptyl chain length, which influences its solubility, reactivity, and interaction with other molecules. Compared to other similar compounds, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications.
Properties
CAS No. |
68209-43-8 |
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Molecular Formula |
C17H22FeO |
Molecular Weight |
298.2 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-ylheptan-1-one;iron(2+) |
InChI |
InChI=1S/C12H17O.C5H5.Fe/c1-2-3-4-5-10-12(13)11-8-6-7-9-11;1-2-4-5-3-1;/h6-9H,2-5,10H2,1H3;1-5H;/q2*-1;+2 |
InChI Key |
FNURPFXLTGBIBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
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